
8,13-Dimethylicosanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,13-Dimethylicosanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids. These compounds are characterized by the presence of two carboxyl functional groups (-COOH) attached to a hydrocarbon chain. The unique structure of this compound, with methyl groups at the 8th and 13th positions, makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,13-Dimethylicosanedioic acid typically involves multi-step organic reactions. One common method is the oxidation of corresponding hydrocarbons or alcohols using strong oxidizing agents. For instance, the oxidation of 8,13-dimethylicosane can be achieved using potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reactions. Additionally, microwave-assisted synthesis has been explored as a greener alternative, reducing reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
8,13-Dimethylicosanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
8,13-Dimethylicosanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8,13-Dimethylicosanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups may interact with hydrophobic regions of proteins, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic Acid: Another dicarboxylic acid with a shorter hydrocarbon chain.
Sebacic Acid: Similar structure but with different positioning of methyl groups.
Azelaic Acid: Known for its use in skincare products.
Uniqueness
8,13-Dimethylicosanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
78352-84-8 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
8,13-dimethylicosanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |
Clé InChI |
IQWKYRKBHFUUKH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCC(=O)O)CCCCC(C)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


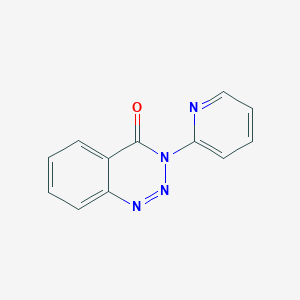
![2-Cyclobuten-1-one, 4,4-bis(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14446670.png)
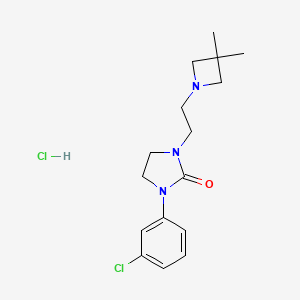
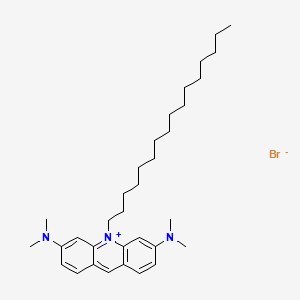

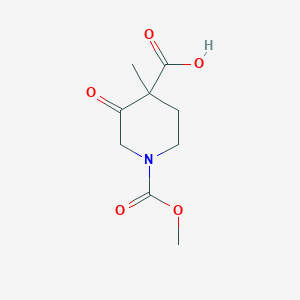
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
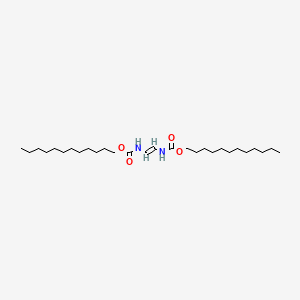
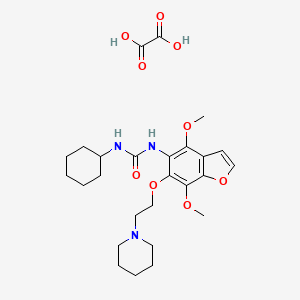
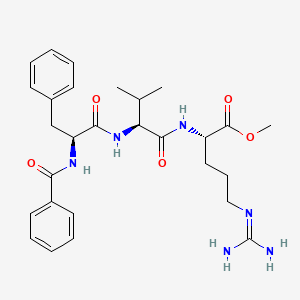
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
